Cas no 1806439-88-2 (5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid is a specialized brominated keto acid derivative with applications in organic synthesis and pharmaceutical research. Its structure features a reactive α-bromo ketone moiety, enabling selective alkylation or nucleophilic substitution reactions, while the ethyl-substituted mandelic acid backbone provides chiral versatility for stereoselective transformations. This compound is particularly valuable as an intermediate in the synthesis of complex molecules, offering controlled reactivity for C-C or C-heteroatom bond formation. The presence of both carbonyl and carboxyl functional groups enhances its utility in multi-step synthetic routes, including potential use in peptidomimetics or bioactive compound development. High purity grades ensure reproducibility in demanding applications.
5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid structure
1806439-88-2 structure
Product Name:5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
CAS No:1806439-88-2
MF:C13H15BrO4
MW:315.159803628922
CID:4941037
Update Time:2025-10-19

5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
    • Inchi: 1S/C13H15BrO4/c1-2-9-4-3-8(5-10(15)7-14)6-11(9)12(16)13(17)18/h3-4,6,12,16H,2,5,7H2,1H3,(H,17,18)
    • InChI Key: FISDLDIWGKJYBA-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=CC(CC)=C(C(C(=O)O)O)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 305
  • XLogP3: 2
  • Topological Polar Surface Area: 74.6

5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015025783-250mg
5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
1806439-88-2 97%
250mg
494.40 USD 2021-06-18
Alichem
A015025783-500mg
5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
1806439-88-2 97%
500mg
798.70 USD 2021-06-18
Alichem
A015025783-1g
5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
1806439-88-2 97%
1g
1,504.90 USD 2021-06-18

Additional information on 5-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid

5-(3-Bromo-2-Oxopropyl)-2-Ethylmandelic Acid: A Comprehensive Overview

5-(3-Bromo-2-Oxopropyl)-2-Ethylmandelic Acid, identified by the CAS number 1806439-88-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. The name itself highlights key structural features: the presence of a bromine atom at the 3-position of a propyl group, an oxo (carbonyl) group at the 2-position, and an ethyl substituent on the mandelic acid backbone.

The chemical structure of 5-(3-Bromo-2-Oxopropyl)-2-Ethylmandelic Acid is characterized by a mandelic acid moiety, which serves as the core framework. Mandelic acid, a derivative of phenylacetic acid, is known for its aromatic ring and carboxylic acid group. The substitution pattern in this compound introduces additional functionality: the 5-position bears a 3-bromo-2-keto propyl group, while the 2-position is substituted with an ethyl group. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity.

Recent studies have explored the synthesis of 5-(3-Bromo-2-Oxopropyl)-2-Ethylmandelic Acid through various routes, including multi-step organic synthesis and enzymatic catalysis. Researchers have focused on optimizing reaction conditions to enhance yield and purity, which are critical for its potential use in pharmaceutical applications. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising anti-tumor activity in vitro, suggesting its potential as a lead molecule for cancer drug development.

In terms of biological activity, 5-(3-Bromo-2-Oxopropyl)-2-Ethylmandelic Acid has shown selective inhibition against certain enzymes involved in cellular signaling pathways. This selectivity is attributed to the unique arrangement of functional groups within its structure, which allows for specific interactions with target proteins. Furthermore, computational studies using molecular docking have provided insights into the binding modes of this compound with various receptor sites, further elucidating its mechanism of action.

The synthesis of this compound involves several key steps, including alkylation and oxidation reactions. The introduction of the bromine atom at the 3-position of the propyl chain is particularly challenging due to steric hindrance and competing side reactions. However, advancements in catalytic systems and reaction media have enabled more efficient syntheses. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In addition to its pharmacological applications, CAS No. 1806439-88-2 has been investigated for its role in chiral resolution and asymmetric catalysis. The presence of multiple stereogenic centers in this compound makes it an ideal candidate for studying enantioselective reactions. Recent research has highlighted its utility as a chiral auxiliary in organic synthesis, demonstrating high enantioselectivity in certain transformations.

The physical properties of this compound are also noteworthy. Its melting point and solubility characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for quality control during manufacturing processes and for ensuring consistent product performance.

In conclusion, 5-(3-Bromo-2-Oxopropyl)-2-Ethylmandelic Acid, with its unique chemical structure and diverse functional groups, represents a valuable compound with potential applications across multiple disciplines. Ongoing research continues to uncover new insights into its synthesis, biological activity, and practical uses, underscoring its importance in contemporary chemical research.

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